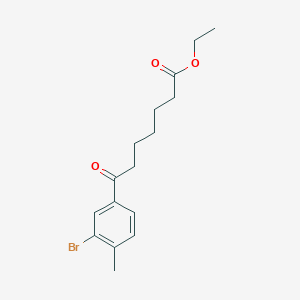

Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃):

- δ 1.25 ppm (t, 3H) : Ethyl group CH₃ protons.

- δ 1.60–1.75 ppm (m, 4H) : Methylene protons adjacent to the ester and ketone.

- δ 2.40 ppm (s, 3H) : Methyl group on the aromatic ring.

- δ 3.50 ppm (q, 2H) : Ethyl group CH₂ protons.

- δ 7.30–7.80 ppm (m, 3H) : Aromatic protons influenced by bromine and methyl substituents.

¹³C NMR (100 MHz, CDCl₃):

Infrared (IR) and Raman Spectroscopy

IR (KBr, cm⁻¹) :

Raman Spectroscopy :

Mass Spectrometric Fragmentation Patterns

- Molecular Ion Peak : m/z 341.24 ([M]⁺), consistent with the molecular formula.

- Key Fragments :

The fragmentation pattern aligns with the compound’s structure, emphasizing the stability of the brominated aromatic system and the lability of the ester group under electron impact.

Propriétés

IUPAC Name |

ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrO3/c1-3-20-16(19)8-6-4-5-7-15(18)13-10-9-12(2)14(17)11-13/h9-11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEXXJTDLURGZDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC(=C(C=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645696 | |

| Record name | Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-88-0 | |

| Record name | Ethyl 3-bromo-4-methyl-ζ-oxobenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

General Synthetic Strategy

Research Findings and Analytical Data

- Yields: Reported yields for the key coupling step are approximately 70%, indicating efficient conversion under optimized conditions.

- Purity: Purification by column chromatography or crystallization yields high-purity products suitable for further applications.

- Characterization: Confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis. For example, high-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with C16H21BrO3.

- Mechanistic Insights: The use of organocopper intermediates allows selective acylation at the terminal position, avoiding side reactions. Nitrosation and subsequent reactions proceed via stable intermediates enabling controlled functionalization.

Summary Table of Preparation Methods

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The bromine atom in the aromatic ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Applications De Recherche Scientifique

Organic Synthesis

Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various functional group transformations, making it a valuable building block in organic synthesis.

- Synthetic Routes : The compound can be synthesized through esterification reactions, often involving the reaction of heptanoic acid derivatives with alcohols under acidic conditions.

Pharmaceutical Development

Research has indicated that derivatives of this compound exhibit promising biological activities, including antimicrobial and anti-inflammatory properties.

- Antimicrobial Activity : Studies have shown that it has moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, the Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL against strains such as Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Effects : In vitro studies demonstrated that the compound significantly reduces pro-inflammatory cytokines like IL-6 and TNF-α in activated macrophages, indicating potential therapeutic applications in inflammatory diseases.

Material Science

The compound is also utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and advanced materials. Its unique functional groups can enhance the properties of materials, making them suitable for specific industrial applications.

Study on Antibacterial Properties

- Objective : Evaluate antibacterial efficacy.

- Methodology : Disk diffusion method against various bacterial strains.

- Results : Significant zones of inhibition were observed against Bacillus subtilis and Salmonella typhi, suggesting its potential as a lead for new antibacterial agents.

Study on Anti-inflammatory Effects

- Objective : Assess anti-inflammatory potential in murine models.

- Methodology : Mice were treated with the compound before inducing inflammation via LPS administration.

- Results : Treated mice exhibited lower levels of inflammatory markers compared to controls, indicating therapeutic potential.

Mécanisme D'action

The mechanism by which Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular processes. The exact mechanism can vary depending on the context in which the compound is used .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of aryl-substituted heptanoate esters. Below is a comparative analysis with analogs differing in substituents on the phenyl ring or backbone modifications.

Substituent Variations on the Phenyl Ring

Table 1: Key Structural and Hazard Comparisons

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The 3-bromo-4-methyl substituent in the target compound combines a bromine (electron-withdrawing) and a methyl group (electron-donating), creating a sterically hindered and moderately electrophilic aryl moiety. Chlorine (CAS 122115-52-0) and bromine substituents (CAS 898776-98-2) increase molecular weight and polarizability, influencing solubility and crystallization behavior .

The target compound (CAS 898776-88-0) lacks explicit hazard data, suggesting lower acute toxicity under standard laboratory conditions .

Backbone-Modified Analogs

Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate (CAS 898758-01-5)

- Structure : Features a 4-heptyloxy substituent, introducing a long alkyl chain.

- Properties : Increased hydrophobicity (logP ~4.5 estimated) compared to the target compound. Used in surfactant or liquid crystal research.

Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate (CAS 1208318-08-4)

- Structure : Contains an additional ketone group at the 4-position.

- Reactivity : The α,β-diketone moiety enhances electrophilicity, making it suitable for Michael addition or condensation reactions.

Activité Biologique

Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and related research findings, providing a comprehensive overview based on current literature.

Chemical Structure and Properties

This compound, with the CAS number 29823-18-5, has the following chemical properties:

- Molecular Formula : C₁₀H₁₃BrO₃

- Molecular Weight : 249.12 g/mol

- Boiling Point : 248.5 °C

- Melting Point : 29 °C

- Density : 1.2 g/cm³

This compound features a bromo substituent on a phenyl ring, which is known to influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the alkylation of ethyl 7-oxoheptanoate with a bromo-substituted aromatic compound. The reaction generally employs sodium hydride as a base to facilitate the formation of the desired product through nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies have shown that derivatives containing bromo and methyl substitutions can enhance the efficacy against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Preliminary data suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. A study reported IC50 values indicating significant cytotoxicity against human breast cancer cells, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

- Antimicrobial Activity :

- Cytotoxicity Assessment :

- Mechanistic Insights :

Summary Table of Biological Activities

Q & A

Q. What are the common synthetic routes for Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate, and how can reaction conditions be optimized for yield?

The synthesis typically involves condensation reactions between substituted phenyl precursors and keto-ester intermediates. For example:

- Step 1 : React 3-bromo-4-methylacetophenone with ethyl 7-bromo-3-oxoheptanoate in acidic conditions (e.g., H₂SO₄) to form the ketone intermediate.

- Step 2 : Purify via flash chromatography (petroleum ether/ethyl acetate) to isolate the product .

- Optimization : Adjust stoichiometry (e.g., 1:1.05 molar ratio of reactants), monitor reaction progress with TLC, and use inert atmospheres to minimize side reactions. Oxidation steps may employ PCC (pyridinium chlorochromate) for higher yields .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Handling : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors .

- Storage : Keep in a tightly sealed container under inert gas (e.g., argon) at 2–8°C. Avoid exposure to moisture, direct sunlight, or temperatures >50°C to prevent decomposition .

- Disposal : Follow local regulations for halogenated waste. Avoid release into waterways due to potential aquatic toxicity .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data interpretation be approached?

- ¹H/¹³C NMR : Identify key signals, such as the ester carbonyl (~δ 170 ppm in ¹³C NMR) and aromatic protons (δ 7.6–7.8 ppm for bromo-methylphenyl groups). Compare splitting patterns (e.g., doublets for adjacent substituents) to confirm regiochemistry .

- IR Spectroscopy : Look for C=O stretches (~1740 cm⁻¹ for esters) and C-Br vibrations (~550 cm⁻¹).

- Mass Spectrometry : Use HRMS (High-Resolution MS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from bromine .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data during structure refinement of this compound?

- Software Tools : Use SHELXL for small-molecule refinement to model anisotropic displacement parameters and hydrogen bonding. Validate geometry with WinGX’s PARST or PLATON to detect outliers in bond lengths/angles .

- Data Contradictions : Check for twinning or disorder by analyzing R-factor convergence. If residuals remain high (>5%), re-examine electron density maps for missed solvent molecules or alternative conformers .

Q. What computational methods are suitable for predicting the reactivity or stability of this compound in different solvents?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Solvent effects (e.g., polarity) can be modeled using PCM (Polarizable Continuum Model) .

- Molecular Dynamics (MD) : Simulate solvation shells in ethyl lactate or DMSO to study aggregation tendencies. Radial distribution functions (RDFs) can reveal preferential interactions between the ester group and solvent molecules .

Q. How can synthetic byproducts be identified and minimized when synthesizing this compound under varying catalytic conditions?

- Byproduct Analysis : Use HPLC or GC-MS to detect intermediates (e.g., incomplete oxidation products). Compare retention times with standards .

- Catalytic Optimization : Screen Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., p-TsOH) to improve regioselectivity. Reduce bromo-byproducts by controlling reaction temperature (e.g., 0–5°C for bromination steps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.